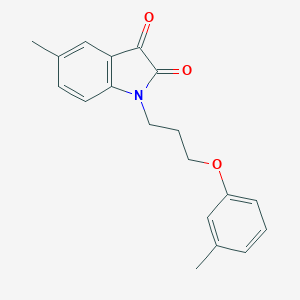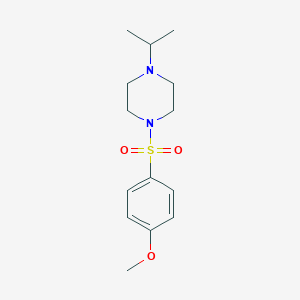
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione
Descripción general
Descripción
“5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” is a member of indoles . Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . The indoline structure exists in a huge number of natural products .
Synthesis Analysis
Indoline, also named 2,3-dihydroindole, whose structure consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring, is chemically named benzopyrrolidine . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Considering the low stability of indoline, a protective group is usually attached to the nitrogen atom of the pyrrole ring .
Molecular Structure Analysis
The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .
Chemical Reactions Analysis
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Physical And Chemical Properties Analysis
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures . Because the two rings are non-coplanar, it increases the water solubility and decreases the lipid solubility of the compounds .
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole and its derivatives are fundamental in organic chemistry due to their presence in alkaloids and pharmaceutical compounds. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, highlighting the versatility of indoles in chemical synthesis. This classification aids in understanding the synthetic routes applicable for compounds like "5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione," potentially guiding the development of new synthetic methodologies or the discovery of novel compounds with significant biological activity (Taber & Tirunahari, 2011).
Isatin Derivatives and Biological Activities
Isatin and its derivatives have been recognized for their wide range of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties. Mathur and Nain (2014) reviewed the synthesis of isatin as anticonvulsant agents, highlighting the potential of isatin derivatives in medicinal chemistry. Given the structural similarities, "5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione" might exhibit comparable pharmacological properties, suggesting its utility in drug development processes (Mathur & Nain, 2014).
Heterocyclic Compounds Based on Isatins
Sadeghian and Bayat (2022) focused on the synthesis of heterocyclic compounds based on isatins, emphasizing the significant synthetic versatility and biological activities of isatin derivatives. This review underscores the potential of isatin-based compounds for forming a wide range of N-heterocycles, which could be relevant to exploring the applications of "5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione" in developing new heterocyclic compounds with desired biological activities (Sadeghian & Bayat, 2022).
Mecanismo De Acción
Target of Action
It is known that isoindoline derivatives, to which this compound belongs, have been found to interact with the human dopamine receptor d2 . This suggests that the compound may have a role in modulating neurological activity.
Mode of Action
Isoindoline derivatives have been shown to interact with the dopamine receptor d2 . This interaction could potentially lead to changes in neurological signaling and function.
Biochemical Pathways
Given the potential interaction with the dopamine receptor d2, it is plausible that the compound could influence dopaminergic signaling pathways .
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
Given the potential interaction with the dopamine receptor d2, it is plausible that the compound could influence neurological function .
Direcciones Futuras
With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . This review focuses on the advantages of indoline compounds in development and synthesis of and for the use as anticancer drugs, antibacterial drugs, to treat cardiovascular diseases and as anti-inflammatory and analgesic drugs .
Propiedades
IUPAC Name |
5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-5-3-6-15(11-13)23-10-4-9-20-17-8-7-14(2)12-16(17)18(21)19(20)22/h3,5-8,11-12H,4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMGQXZUIRUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)C)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321809 | |
| Record name | 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione | |
CAS RN |
620931-60-4 | |
| Record name | 5-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)
![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)


![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)


![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)
